
5-bromo-2,3-difluoro-N,N-diméthylaniline
Vue d'ensemble
Description
5-bromo-2,3-difluoro-N,N-dimethylaniline is a chemical compound with the molecular formula C8H8BrF2N . It has a molecular weight of 236.06 .
Molecular Structure Analysis
The molecular structure of 5-bromo-2,3-difluoro-N,N-dimethylaniline contains a total of 20 bonds; 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amine (aromatic) .Applications De Recherche Scientifique
Synthèse organique
5-bromo-2,3-difluoro-N,N-diméthylaniline: est un composé précieux en synthèse organique, en particulier dans la construction de molécules complexes. Ses substituants bromo et fluoro en font un intermédiaire polyvalent pour diverses réactions de couplage, telles que les couplages de Suzuki et de Stille, qui sont essentielles pour créer des liaisons carbone-carbone . Ces réactions sont essentielles pour la synthèse de produits pharmaceutiques, d'agrochimiques et de polymères dotés de propriétés électroniques spécifiques pour une utilisation dans l'électronique organique .
Pharmacologie
En recherche pharmacologique, This compound sert de précurseur au développement de nouvelles molécules médicamenteuses. Ses caractéristiques structurales, notamment la présence d'halogènes, permettent de moduler les propriétés pharmacocinétiques et pharmacodynamiques d'agents thérapeutiques potentiels . Ce composé peut être utilisé pour synthétiser des dérivés de benzamide, qui ont une large gamme d'activités biologiques et pourraient conduire à de nouveaux traitements pour diverses maladies.
Biochimie
La structure unique du composé permet son utilisation en biochimie pour sonder les mécanismes enzymatiques et étudier les interactions protéines-ligands. Il peut agir comme un analogue synthétique de molécules naturelles, aidant à élucider la fonction des enzymes et d'autres protéines dans les systèmes biologiques.
Science des matériaux
This compound: est également un élément essentiel dans la science des matériaux. Il peut être incorporé dans la synthèse de polymères à faible bande interdite et de petites molécules pour les photovoltaïques organiques et les diodes électroluminescentes (LED). Le caractère électroattracteur des groupes fluoro peut réduire la bande interdite, améliorant les propriétés électroniques des matériaux .
Chimie analytique
En chimie analytique, ce composé est utilisé comme étalon ou matériau de référence dans diverses méthodes chromatographiques et spectroscopiques, notamment la RMN, la CLHP, la CL-SM et la CLU. Ces techniques sont cruciales pour l'analyse qualitative et quantitative de mélanges complexes en recherche et dans l'industrie .
Sciences de l'environnement
Enfin, This compound a des applications en sciences de l'environnement. Il peut être utilisé pour étudier le devenir environnemental des composés halogénés, leurs voies de biodégradation et leur impact potentiel sur les écosystèmes. Comprendre ces aspects est essentiel pour évaluer les risques environnementaux associés à l'utilisation de ces composés .
Mécanisme D'action
Mode of Action
. These structural features may influence its interaction with its targets.
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. .
Analyse Biochimique
Biochemical Properties
5-Bromo-2,3-difluoro-N,N-dimethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the binding of 5-bromo-2,3-difluoro-N,N-dimethylaniline to the active sites of enzymes, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 5-bromo-2,3-difluoro-N,N-dimethylaniline on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of specific genes involved in cell growth and differentiation. Additionally, it can disrupt normal cellular metabolism by interfering with key metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-bromo-2,3-difluoro-N,N-dimethylaniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, thereby altering their function. Furthermore, 5-bromo-2,3-difluoro-N,N-dimethylaniline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-2,3-difluoro-N,N-dimethylaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 5-bromo-2,3-difluoro-N,N-dimethylaniline can lead to cumulative changes in cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 5-bromo-2,3-difluoro-N,N-dimethylaniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects are often observed at high doses, including potential damage to vital organs and disruption of normal metabolic processes .
Metabolic Pathways
5-Bromo-2,3-difluoro-N,N-dimethylaniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux and alter metabolite levels, leading to changes in overall cellular metabolism. These interactions are essential for understanding the compound’s impact on biochemical processes .
Transport and Distribution
Within cells and tissues, 5-bromo-2,3-difluoro-N,N-dimethylaniline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 5-bromo-2,3-difluoro-N,N-dimethylaniline is critical for its activity. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s function and its interactions with other biomolecules .
Propriétés
IUPAC Name |
5-bromo-2,3-difluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c1-12(2)7-4-5(9)3-6(10)8(7)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRLAELBZPRRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



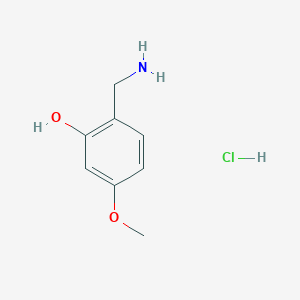

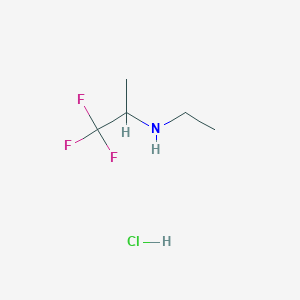
![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)
![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)

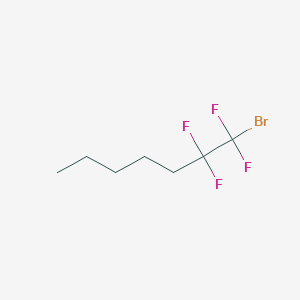
![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)
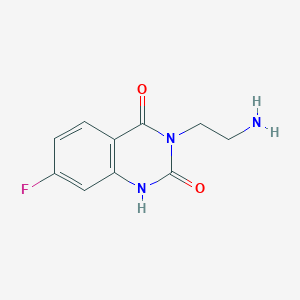


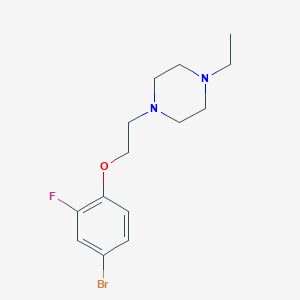
![tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B1381276.png)
